molecular formula C23H27N3O3S2 B1231001 2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester

2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester

Cat. No. B1231001
M. Wt: 457.6 g/mol
InChI Key: YZXJKUSVBRYWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound, an organic heterobicyclic compound and a thienopyrimidine.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound is synthesized through reactions involving pyrimidinecarboxylates. For instance, ethyl or methyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates can be synthesized and hydrolyzed to carboxylic acids, which are then decarboxylated to corresponding pyrimidines (Dorigo et al., 1996).

  • Chemical Reactions and Properties : Quantum chemical studies of the energies, electronic structures, and molecular geometries of related thieno[2,3-d]pyrimidine compounds have been performed. These studies help understand reaction routes and factors governing reactions (Mamarakhmonov et al., 2016).

Applications in Medicinal Chemistry

  • Cardiotonic Activity : Some pyrimidine derivatives exhibit cardiotonic activity, suggesting potential therapeutic applications. For instance, a study showed that certain pyrimidine derivatives affect the contractile force and frequency of guinea pig atria (Dorigo et al., 1996).

  • Antiviral and Antimycotic Activities : Ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates exhibit inhibitory activity against herpes simplex virus type 1 (HSV-1) and fungal strains. This indicates their potential as antiviral and antimycotic agents (Sansebastiano et al., 1993).

Structural and Crystallographic Studies

  • Crystallographic Insights : X-ray crystallography has been used to analyze the structure of related pyrimidine derivatives, providing insights into their molecular arrangement and potential interactions (Gangjee et al., 2009).

properties

Product Name

2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester

Molecular Formula

C23H27N3O3S2

Molecular Weight

457.6 g/mol

IUPAC Name

ethyl 2,5-dimethyl-4-[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H27N3O3S2/c1-5-29-23(28)20-15(3)19-21(25-16(4)26-22(19)31-20)30-13-18(27)24-14(2)11-12-17-9-7-6-8-10-17/h6-10,14H,5,11-13H2,1-4H3,(H,24,27)

InChI Key

YZXJKUSVBRYWQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N=C2SCC(=O)NC(C)CCC3=CC=CC=C3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 2
2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester

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